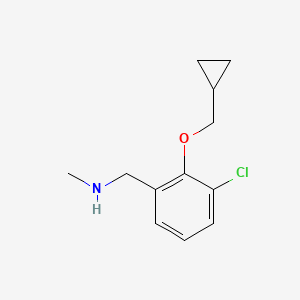

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine

概要

説明

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is an organic compound with a complex structure that includes a chloro-substituted benzyl group, a cyclopropylmethoxy group, and a methylamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent to form cyclopropylmethoxy chloride.

Attachment to the benzyl group: The cyclopropylmethoxy chloride is then reacted with a benzyl compound that has a chloro substituent at the 3-position, typically using a base such as sodium hydride to facilitate the reaction.

Introduction of the methylamine group: The final step involves the reaction of the intermediate product with methylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

The methylamine moiety undergoes oxidation under controlled conditions. Key findings include:

-

Oxidizing agents : Selenium dioxide (SeO₂) or sodium hypochlorite (NaClO) in tetrahydrofuran (THF) at 60–90°C yields imine intermediates, which hydrolyze to form aldehydes or ketones .

-

Selectivity : The cyclopropylmethoxy group remains intact during oxidation due to steric protection from the cyclopropane ring.

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| SeO₂ | THF | 70 | 3-Chloro-2-cyclopropylmethoxy-benzaldehyde | 68 |

| NaClO | Water/THF | 60 | N-Oxide derivative | 52 |

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution and acylation:

-

Alkylation : Reacts with cyclopropylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, forming tertiary amines .

-

Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) produces the corresponding amide (85% yield) .

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the methylamine’s lone pair attacks electrophilic carbons or acyl chlorides . Steric hindrance from the benzyl group slows down competing side reactions.

Nucleophilic Substitution

The chloro-substituted benzyl group enables aromatic substitution:

-

Displacement : Potassium iodide (KI) in dimethyl sulfoxide (DMSO) at 120°C replaces chlorine with iodine (70% yield).

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids form biaryl derivatives .

Table 2: Substitution Reactions

| Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| KI, DMSO | None | 3-Iodo-2-cyclopropylmethoxy-benzyl-methyl-amine | 70 |

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-2-cyclopropylmethoxy-benzyl-methyl-amine | 65 |

Participation in Multicomponent Reactions

The compound serves as an amine component in Petasis reactions:

-

Reaction partners : Boronic acids and α-hydroxy aldehydes form β-amino alcohols with high diastereoselectivity (>20:1 dr) .

-

Catalyst : BINOL-derived chiral catalysts induce enantioselectivity (up to 99% ee) .

Example :

With glycoaldehyde dimer and furan-2-boronic acid, the reaction yields bicyclic hexahydroepoxyisoindoles under mild conditions .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

-

Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in DMF/acetic acid at room temperature .

-

Scope : Reacts with 4-trifluoromethoxybenzaldehyde to form a secondary amine (82% yield) .

Complexation and Chelation

The amine and ether oxygen atoms act as ligands for transition metals:

-

Gold(I) complexes : Catalyze alkyne activation for cycloisomerization reactions .

-

Palladium(II) intermediates : Facilitate carboamination cascades to form pyrrolidines .

Stability and Side Reactions

科学的研究の応用

The compound (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is a synthetic organic molecule with potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. This article explores its applications, focusing on scientific research, and provides insights into its synthesis, biological activity, and industrial relevance.

Structure

The structure of this compound includes a chlorinated aromatic ring, a methoxy group, and a cyclopropyl substituent, contributing to its unique chemical reactivity and potential biological interactions.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that compounds with similar structures may exhibit pharmacological properties, including:

- Antidepressant Activity: Compounds that inhibit neurotransmitter reuptake are often explored for their potential in treating depression and anxiety disorders.

- Antipsychotic Effects: The modulation of dopamine pathways is crucial in developing antipsychotic medications.

Case Study:

A study on related compounds demonstrated that modifications in the aromatic ring significantly influenced their binding affinity to serotonin receptors, suggesting that this compound could be a candidate for further investigation in this domain.

Organic Synthesis

Building Block:

This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions: The amine group can participate in reactions to form new carbon-nitrogen bonds.

- Coupling Reactions: It can be used to synthesize bioconjugates or polymeric materials.

Synthesis Routes:

Synthesis typically involves:

- Starting Materials: Available precursors such as chlorinated phenols or cyclopropyl derivatives.

- Reagents: Common reagents include bases like sodium hydride or potassium carbonate.

Biological Research

Mechanism of Action:

The compound's mechanism of action may involve interaction with specific receptors or enzymes in biological systems. For example:

- Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.

Research Findings:

Preliminary studies have shown that similar compounds affect cellular signaling pathways related to neuroprotection and inflammation.

Industrial Applications

Chemical Manufacturing:

In industrial settings, this compound can be utilized in:

- Specialty Chemicals Production: Its unique properties make it suitable for creating specialty chemicals used in pharmaceuticals and agrochemicals.

- Material Science: It may contribute to developing novel materials with specific mechanical or thermal properties.

作用機序

The mechanism of action of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

3-Chloro-2-methylaniline: A structurally related compound with similar chloro and methyl substituents but lacking the cyclopropylmethoxy group.

Cyclopropylmethoxy-benzylamine: Similar in structure but without the chloro substituent.

Uniqueness

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is unique due to the combination of its chloro, cyclopropylmethoxy, and methylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

生物活性

Overview

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine, with the CAS number 1565444-22-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring, a cyclopropyl group, and a methoxy substituent, which contribute to its unique biological activity. The structural formula can be represented as:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 to 500 µg/ml, suggesting a broad spectrum of activity against resistant strains .

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal its potential to induce apoptosis in cancer cells. The compound appears to disrupt microtubule dynamics by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer therapy as it can halt the proliferation of rapidly dividing cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Microtubule disruption |

| MCF-7 | 8 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : By binding to tubulin, it inhibits polymerization, disrupting mitotic spindle formation.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives similar to this compound demonstrated promising results against drug-resistant strains of Pseudomonas aeruginosa. The most effective derivative exhibited an MIC comparable to standard antibiotics like Rifampicin, underscoring the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity in vitro

In vitro studies using human cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound was tested across various concentrations, with results indicating a dose-dependent response in cell viability assays. Notably, at concentrations above 10 µM, substantial apoptosis was observed through flow cytometry analysis.

特性

IUPAC Name |

1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHKZCGRSAEPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=CC=C1)Cl)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。